Lithium ((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate
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Overview
Description
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate, lithium salt, 100mM solution is a modified nucleotide analog. This compound is a derivative of adenosine triphosphate (ATP) where the 2’-hydroxyl group on the ribose sugar is replaced by a fluorine atom. This modification enhances the stability and resistance of the compound to enzymatic degradation, making it valuable in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxyadenosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor. The fluorination at the 2’ position is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be transferred or removed under enzymatic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)
Phosphorylating Agents: Phosphorus oxychloride (POCl3)
Enzymes: Kinases and phosphatases for phosphorylation and dephosphorylation reactions.
Major Products
The major products formed from these reactions include various phosphorylated intermediates and derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate is widely used in scientific research, including:
Chemistry: As a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: In DNA sequencing and amplification techniques such as PCR and real-time PCR.
Medicine: As a potential therapeutic agent in antiviral and anticancer research.
Industry: In the development of diagnostic assays and molecular biology kits.
Mechanism of Action
The mechanism of action of 2’-fluoro-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA or RNA by polymerases. The fluorine substitution at the 2’ position enhances the compound’s resistance to enzymatic degradation, allowing it to act as a chain terminator in nucleic acid synthesis. This property is exploited in various molecular biology techniques to study DNA and RNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate
- 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
- 2’-Fluoro-2’-deoxyuridine-5’-triphosphate
Uniqueness
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate is unique due to its specific modification at the 2’ position with a fluorine atom, which provides enhanced stability and resistance to degradation. This makes it particularly useful in applications requiring high fidelity and stability, such as DNA sequencing and amplification .
Properties
Molecular Formula |
C10H12FLi3N5O12P3 |
---|---|
Molecular Weight |
527.1 g/mol |
IUPAC Name |
trilithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O12P3.3Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;/q;3*+1/p-3/t4-,5-,7-,10-;;;/m1.../s1 |
InChI Key |
VWPBTGUPEYHZTB-PUOVIKMVSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N |
Origin of Product |
United States |
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